molecular formula C17H17NO2 B14155613 5-Methoxy-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one CAS No. 850905-26-9

5-Methoxy-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one

Cat. No.: B14155613
CAS No.: 850905-26-9
M. Wt: 267.32 g/mol
InChI Key: FFYKNXLMEOVLNL-UHFFFAOYSA-N
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Description

5-Methoxy-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of methoxy-substituted benzylamine and a suitable ketone or aldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.

Scientific Research Applications

5-Methoxy-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methylindole: Another methoxy-substituted compound with different structural features.

    2-Phenyl-3,4-dihydroisoquinolin-1-one: Lacks the methoxy group but shares the isoquinoline core.

    5-Methoxy-1,2,3,4-tetrahydroisoquinoline: A tetrahydro derivative with similar functional groups.

Uniqueness

5-Methoxy-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the phenylmethyl substituent can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-benzyl-5-methoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-16-9-5-8-15-14(16)10-11-18(17(15)19)12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYKNXLMEOVLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366716
Record name F0556-0217
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850905-26-9
Record name F0556-0217
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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